Fmoc-Lys(Alloc)-OH

Descripción general

Descripción

“Fmoc-Lys(Alloc)-OH” is a derivative of the amino acid lysine . It is an orthogonally-protected building block used for the synthesis of branched and cyclic peptides and peptides modified at the Lys side chain by Fmoc SPPS . The Alloc group can be selectively removed in the presence of standard Fmoc- and t-butyl-based protecting groups .

Synthesis Analysis

The synthesis of this compound involves the use of Fmoc-based peptide synthesis . This method has been developed for DNA-encoded chemical libraries, offering the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of peptide chemical space .

Molecular Structure Analysis

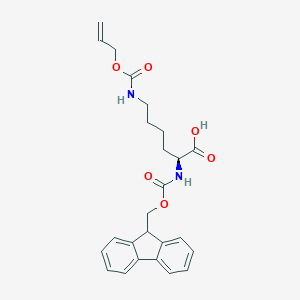

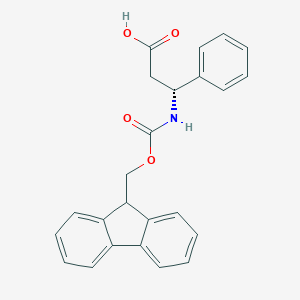

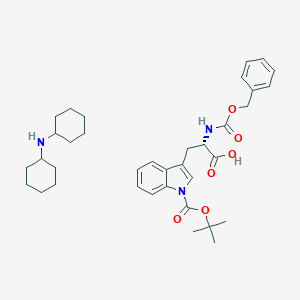

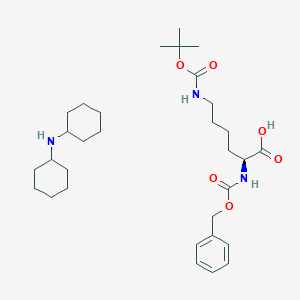

The molecular formula of this compound is C25H28N2O6 . Its molecular weight is 452.5 g/mol . The IUPAC name is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(prop-2-enoxycarbonylamino)hexanoic acid .

Chemical Reactions Analysis

This compound is used where the lysine side chain must be selectively removed . The Alloc group can be selectively removed in the presence of standard Fmoc- and t-butyl-based protecting groups by treatment with Pd (Ph₃P)₄/CH₂Cl₂/AcOH/NMM .

Physical And Chemical Properties Analysis

This compound appears as a white powder . The initial boiling point and boiling range is predicted to be 689.7±55.0 °C .

Aplicaciones Científicas De Investigación

Síntesis de hidrogeles basados en péptidos

Fmoc-Lys(Alloc)-OH se puede utilizar para sintetizar hidrogeles basados en péptidos (PHG), que son materiales biocompatibles adecuados para aplicaciones biológicas, biomédicas y biotecnológicas, como la administración de fármacos y las herramientas de diagnóstico para la obtención de imágenes .

Síntesis mejorada de péptidos sensibles

Una estrategia de desprotección ortogonal que utiliza Fmoc proporciona una síntesis mejorada de péptidos sensibles. Esta aplicación es crucial para la síntesis de péptidos que son sensibles a las condiciones de desprotección tradicionales .

Bibliotecas químicas codificadas por ADN

This compound se utiliza en la síntesis de péptidos basada en Fmoc en fase de solución para bibliotecas químicas codificadas por ADN. Esto implica condiciones de reacción, estrategias de grupos protectores y la comprensión de posibles trampas .

Síntesis de péptidos en fase sólida

Este compuesto se utiliza en la síntesis de péptidos en fase sólida (SPPS), comenzando con una resina que es insoluble en las condiciones de la síntesis. Requiere un ancla para que la síntesis se lleve a cabo en el soporte sólido .

Etiquetado fluorescente de péptidos

Los derivados de this compound se incorporan a los péptidos para el etiquetado fluorescente, lo cual es esencial para varios ensayos biológicos y técnicas de imagen .

Síntesis de ciclopéptidos

Está involucrado en la síntesis de ciclopéptidos, que tienen aplicaciones que van desde el descubrimiento de fármacos hasta la ciencia de los materiales .

Mecanismo De Acción

Target of Action

Fmoc-Lys(Alloc)-OH is a derivative of the amino acid lysine . The primary targets of this compound are the biochemical pathways involving lysine, particularly those related to protein synthesis and modification.

Mode of Action

This compound interacts with its targets through a process known as self-assembly . This process is driven by the inherent hydrophobicity and aromaticity of the Fmoc moiety, which promotes the association of building blocks . The Alloc group on the lysine residue serves as a protective group that can be selectively removed under certain conditions, allowing for further chemical reactions to occur.

Biochemical Pathways

The self-assembly of this compound affects the biochemical pathways related to the synthesis and modification of proteins. The compound’s ability to form stable structures through self-assembly can influence the structure and function of proteins in which it is incorporated .

Pharmacokinetics

Like other amino acid derivatives, it is expected to be absorbed and distributed throughout the body, metabolized by enzymatic processes, and excreted through the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it influences. For instance, its role in protein synthesis could potentially affect cellular growth and function. Additionally, the compound’s self-assembly properties could lead to the formation of unique nanostructures with potential applications in biotechnology .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH, temperature, and presence of other molecules can affect the compound’s self-assembly process and its interaction with targets . Therefore, these factors should be carefully controlled in experimental and application settings.

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Fmoc-Lys(Alloc)-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various biomolecules during this process. For instance, it binds to the N-terminus of the peptide chain being synthesized, protecting it until the appropriate time for bond formation . The nature of these interactions is primarily covalent, involving the formation and breaking of bonds during the synthesis process .

Cellular Effects

The effects of this compound on cells are primarily observed in the context of peptide synthesis. It influences cell function by contributing to the production of peptides, which can play various roles in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its involvement in peptide synthesis. It binds to the N-terminus of the peptide chain, protecting it until the appropriate time for bond formation . This process involves the activation of the carboxyl group of an amino acid and the protection of the Nα-amino group .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. During peptide synthesis, the Fmoc group is temporarily attached to the N-terminus and is later cleaved by secondary amines such as piperidine . This process demonstrates the stability of this compound and its resistance to degradation during the early stages of peptide synthesis .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes and other biomolecules during this process, contributing to the formation of peptide bonds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely tied to its role in peptide synthesis. It is transported to the site of peptide synthesis where it is incorporated into the growing peptide chain .

Subcellular Localization

The subcellular localization of this compound is primarily at the site of peptide synthesis. The exact compartments or organelles it is directed to can vary depending on the specific cellular context and the peptides being synthesized .

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(prop-2-enoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O6/c1-2-15-32-24(30)26-14-8-7-13-22(23(28)29)27-25(31)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBNDXHENJDCBA-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456004 | |

| Record name | Fmoc-Lys(Alloc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

146982-27-6 | |

| Record name | Fmoc-Lys(Alloc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Fmoc-Lys(Alloc)-OH particularly useful in peptide synthesis?

A1: this compound incorporates two key protecting groups: Fmoc (fluorenylmethyloxycarbonyl) for the α-amino group and Alloc (allyloxycarbonyl) for the ε-amino group of lysine. This orthogonal protection strategy is crucial. The Fmoc group can be selectively removed under basic conditions, while the Alloc group remains intact. This allows for further modifications specifically at the lysine side chain before the final peptide deprotection. [, , , , ]

Q2: Can you provide an example of how this compound facilitates the synthesis of complex peptides?

A2: Absolutely. In the synthesis of Liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, this compound plays a vital role. [, ] After the peptide backbone is assembled on a solid support, the Alloc group on the lysine residue is selectively removed using a palladium catalyst. This deprotected lysine side chain is then coupled with palmitic acid, forming a crucial lipid side chain in the final Liraglutide structure.

Q3: Beyond Liraglutide, what other applications benefit from this compound?

A4: this compound finds use in synthesizing various peptides requiring side-chain modifications. This includes creating branched peptides, attaching polyethylene glycol (PEG) chains for improved pharmacokinetic properties, and conjugating peptides to other molecules like fluorescent tags or cytotoxic drugs. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

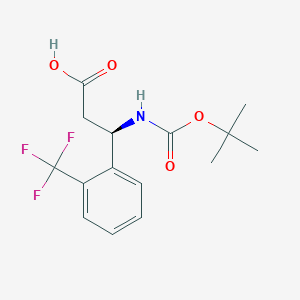

![(3R)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B556971.png)